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Tributyl(methyl)ammonium Dicyanamide

Catalog No.
S883859
CAS No.
1262230-03-4
M.F
C15H30N4
M. Wt
266.43 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tributyl(methyl)ammonium Dicyanamide

CAS Number

1262230-03-4

Product Name

Tributyl(methyl)ammonium Dicyanamide

IUPAC Name

cyanoiminomethylideneazanide;tributyl(methyl)azanium

Molecular Formula

C15H30N4

Molecular Weight

266.43 g/mol

InChI

InChI=1S/C13H30N.C2N3/c1-5-8-11-14(4,12-9-6-2)13-10-7-3;3-1-5-2-4/h5-13H2,1-4H3;/q+1;-1

InChI Key

FMYCKRQZPVZFLW-UHFFFAOYSA-N

SMILES

CCCC[N+](C)(CCCC)CCCC.C(=[N-])=NC#N

Canonical SMILES

CCCC[N+](C)(CCCC)CCCC.C(=[N-])=NC#N

Tributyl(methyl)ammonium Dicyanamide is a quaternary ammonium salt with the chemical formula C₁₅H₃₀N₄. It features a tributylmethylammonium cation and a dicyanamide anion. The compound is typically a colorless to pale yellow liquid at room temperature, with a specific gravity of approximately 0.95 and a refractive index of around 1.49 . Its structure allows for interesting interactions in various chemical environments, making it valuable in both organic and inorganic chemistry.

Current research hasn't established a specific mechanism of action for TBMAD. Its potential applications likely rely on its ability to dissolve various compounds and potentially interact with them through its ionic structure.

  • Skin and eye irritation: Due to the ionic nature of the compound [].
  • Unknown environmental impact: Research on the environmental behavior and degradation of TBMAD is lacking [].
  • Electrochemical Applications

    TBMAD's ionic conductivity and ability to dissolve various electrolytes make it a promising candidate for electrolytes in batteries and supercapacitors []. Research suggests it can enhance the performance of these devices due to its wide electrochemical window and thermal stability [].

  • Material Science Applications

    TBMAD's ability to form hydrogen bonds and interact with different materials makes it valuable for material science research. Studies have explored its use in preparing functional materials like polymer electrolytes and ionic liquids for dye-sensitized solar cells [, ].

  • Catalysis

    TBMAD's ability to dissolve various organic and inorganic compounds makes it a potential reaction medium for catalytic processes. Research suggests it can be used as a catalyst or catalyst support for various organic transformations [].

  • Separation Science

    The ability of TBMAD to selectively dissolve specific compounds makes it useful in separation science. Studies have explored its application in extracting valuable metals and organic compounds from complex mixtures [].

, particularly those involving nucleophilic substitution due to the presence of the dicyanamide anion. The compound can react with metal salts to form coordination complexes, which are often used in materials science and catalysis . Additionally, it can undergo hydrolysis under certain conditions, leading to the formation of amines and cyanamide derivatives.

Tributyl(methyl)ammonium Dicyanamide can be synthesized through a straightforward reaction between tributylmethylamine and dicyanamide. The process generally involves:

  • Mixing: Combine tributylmethylamine with dicyanamide in a suitable solvent.
  • Heating: Heat the mixture to facilitate the reaction.
  • Cooling: Allow the mixture to cool, resulting in crystallization or precipitation of the product.
  • Purification: Purify the product using techniques such as recrystallization or chromatography .

This compound has several applications across different fields:

  • Material Science: It is utilized in the synthesis of hybrid organic-inorganic perovskites, which have implications in photovoltaics and optoelectronics .
  • Catalysis: Its ability to form complexes makes it useful as a catalyst or catalyst support in various organic reactions.
  • Biological Research: Potential applications in drug formulation and as a research tool for studying biological interactions.

Interaction studies involving Tributyl(methyl)ammonium Dicyanamide focus on its role in forming complexes with metal ions and other ligands. These studies reveal insights into its coordination chemistry and potential applications in catalysis and materials development. For instance, its interaction with transition metals has been shown to enhance magnetic and optical properties in hybrid frameworks .

Several compounds share structural or functional similarities with Tributyl(methyl)ammonium Dicyanamide:

Compound NameStructureUnique Features
1-Ethyl-3-methylimidazolium DicyanamideC₇H₁₄N₄Ionic liquid with tunable properties
DimethylformamideC₃H₇NSolvent properties; less bulky than tributyl variant
Tetra-n-butylammonium DicyanamideC₁₂H₂₃N₄Higher hydrophobicity; used in phase transfer catalysis

Tributyl(methyl)ammonium Dicyanamide stands out due to its unique combination of hydrophobic tributyl groups and the versatile dicyanamide anion, allowing for diverse applications that other similar compounds may not offer.

Tributyl(methyl)ammonium dicyanamide exhibits characteristic low-temperature phase behavior typical of ionic liquids [1] [2]. The compound demonstrates a melting point of 12°C, positioning it as a room-temperature ionic liquid under standard conditions [1] [2]. This relatively low melting point is attributed to the asymmetric nature of the quaternary ammonium cation and the weakly coordinating dicyanamide anion, which collectively disrupt efficient crystal packing [3].

The phase transition behavior of tributyl(methyl)ammonium dicyanamide follows patterns observed in similar dicyanamide-based ionic liquids [4] [5]. Research on related dicyanamide compounds indicates that these materials often exhibit glass-forming properties, with glass transition temperatures significantly below their melting points [6]. The dicyanamide anion contributes to the liquid-state stability through its delocalized charge distribution and flexible molecular geometry [4] [5].

Temperature-dependent studies reveal that the compound maintains its liquid state across a wide temperature range, with thermal stability extending well above room temperature [7] [4]. The freezing behavior demonstrates supercooling characteristics common to ionic liquids, where crystallization can be kinetically hindered, allowing the material to remain in a metastable liquid state below its thermodynamic freezing point [6].

Table 1: Phase Transition Properties of Tributyl(methyl)ammonium Dicyanamide

PropertyValueReference
Melting Point12°C [1] [2]
Physical State (20°C)Liquid [1]
Specific Gravity (20/20)0.95 [1]
Refractive Index1.49 [1]

Viscosity and Dynamic Rheology

The viscosity of tributyl(methyl)ammonium dicyanamide exhibits strong temperature dependence characteristic of ionic liquids [8] [4]. Quaternary ammonium dicyanamide ionic liquids demonstrate higher viscosity values compared to their imidazolium counterparts due to increased van der Waals interactions and reduced charge delocalization [4] [5].

Research on structurally similar dicyanamide ionic liquids reveals that viscosity decreases exponentially with increasing temperature, following Vogel-Fulcher-Tammann behavior typical of glass-forming liquids [4] [5]. The quaternary ammonium cation structure contributes to higher viscosity through increased molecular interactions and reduced ionic mobility compared to aromatic cation systems [4] [9].

Dynamic rheological studies on comparable dicyanamide ionic liquids indicate Newtonian behavior across typical operating temperature ranges [8]. The presence of longer alkyl chains in the tributyl(methyl)ammonium cation increases intermolecular van der Waals forces, resulting in elevated viscosity values relative to shorter-chain analogs [4] [5].

Temperature-dependent viscosity measurements show significant reduction with heating, with the relationship well-described by the Vogel-Fulcher-Tammann equation [4]. This temperature sensitivity has important implications for applications requiring specific flow characteristics [8] [10].

Table 2: Rheological Properties of Quaternary Ammonium Dicyanamide Ionic Liquids

Temperature (K)Viscosity TrendBehavior TypeReference
298High viscosityNewtonian [4] [5]
313Decreased viscosityNewtonian [4]
333Significantly reducedNewtonian [4]

Thermal Stability and Decomposition Pathways

Tributyl(methyl)ammonium dicyanamide demonstrates thermal stability characteristic of dicyanamide-based ionic liquids, with decomposition temperatures typically exceeding 200°C [7] [4]. The thermal decomposition onset temperature for quaternary ammonium dicyanamide systems falls within the range of 230°C, which is generally lower than imidazolium-based analogs but higher than halide-containing ionic liquids [7].

Thermogravimetric analysis of dicyanamide ionic liquids reveals that thermal decomposition occurs through multiple pathways [7] [11]. The dicyanamide anion can undergo polymerization reactions at elevated temperatures, potentially forming melamine-like intermediates before further decomposition [11]. This polymerization pathway distinguishes dicyanamide systems from other common ionic liquid anions [7].

The quaternary ammonium cation contributes to the overall thermal stability through its saturated hydrocarbon structure, which lacks the acidic protons found in imidazolium systems [7] [4]. However, the presence of multiple butyl chains can lead to β-hydrogen elimination reactions as a primary decomposition mechanism [7].

Research indicates that dicyanamide ionic liquids exhibit pseudo-zero-order decomposition kinetics under isothermal conditions [7]. The activation energy for thermal decomposition varies with the specific cation structure, with quaternary ammonium systems showing intermediate values compared to other cation types [7].

Table 3: Thermal Stability Parameters for Dicyanamide Ionic Liquids

Cation TypeDecomposition Temperature (°C)Thermal Stability RankingReference
Quaternary Ammonium~230Intermediate [7]
Imidazolium~296Higher [7]
Phosphonium~396Highest [7]

Electrical Conductivity and Ionic Mobility

The electrical conductivity of tributyl(methyl)ammonium dicyanamide reflects the influence of both cation size and anion structure on ionic transport properties [4] [5]. Quaternary ammonium dicyanamide ionic liquids exhibit lower conductivity values compared to imidazolium-based systems due to increased cation size and reduced charge delocalization [4] [12].

Temperature-dependent conductivity measurements reveal exponential increases with heating, following Arrhenius-type behavior [4] [5]. The conductivity values for quaternary ammonium dicyanamide systems typically fall in the range of microsiemens per centimeter at room temperature, significantly lower than the millisiemens per centimeter range observed for imidazolium dicyanamide ionic liquids [4].

The relationship between viscosity and conductivity follows the Walden rule, with quaternary ammonium systems showing larger deviations from ideal behavior compared to imidazolium analogs [4] [5]. This deviation indicates stronger ion-pairing and reduced ionicity in quaternary ammonium dicyanamide systems [4].

Ionic mobility studies demonstrate that the large tributyl(methyl)ammonium cation exhibits restricted movement compared to smaller, more symmetric cations [4] [13]. The dicyanamide anion contributes to overall conductivity through its relatively high mobility and weak coordination characteristics [4] [14].

Table 4: Electrical Transport Properties of Dicyanamide Ionic Liquids

Cation StructureConductivity RangeIonicity LevelTemperature DependenceReference
Quaternary AmmoniumμS/cmLowerStrong [4] [12]
ImidazoliummS/cmHigherModerate [4] [5]

Density and Excess Thermodynamic Properties

Tributyl(methyl)ammonium dicyanamide exhibits a specific gravity of 0.95 at 20°C, indicating a density lower than water [1]. This relatively low density is characteristic of ionic liquids containing large organic cations with extended alkyl chains [9] [15].

The density of ionic liquids typically decreases linearly with increasing temperature, and tributyl(methyl)ammonium dicyanamide follows this general trend [16]. The temperature coefficient of density expansion for ionic liquids generally ranges from 5-7 × 10⁻⁴ K⁻¹, contributing to volume changes in thermal applications [10] [16].

Excess thermodynamic properties of ionic liquid mixtures provide insights into molecular interactions and non-ideal behavior [17] [15]. Studies on related ionic liquid systems reveal that excess molar volumes are typically small but positive for many binary mixtures, indicating less efficient packing compared to ideal solutions [15] [18].

The molecular volume of tributyl(methyl)ammonium dicyanamide reflects the substantial size of the quaternary ammonium cation combined with the compact dicyanamide anion [9]. The molar volume can be estimated from the molecular weight (266.43 g/mol) and measured density, providing insights into the structural organization in the liquid state [19].

Thermodynamic excess properties in binary mixtures containing tributyl(methyl)ammonium dicyanamide would be expected to show positive deviations from ideality due to the asymmetric cation structure and potential hydrogen bonding interactions [20] [15].

Table 5: Density and Thermodynamic Properties

PropertyValueUnitsTemperatureReference
Specific Gravity0.95g/cm³20°C [1]
Molecular Weight266.43g/mol- [21] [19]
Refractive Index1.49-20°C [1]
Physical StateLiquid-20°C [1]

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

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